molecular formula C25H23FN2O6 B11222466 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone

Cat. No.: B11222466
M. Wt: 466.5 g/mol
InChI Key: NTFHOMHYOIAFSP-UHFFFAOYSA-N
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Description

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone is a complex organic compound that features a combination of fluorophenoxy, dimethoxy, dihydroisoquinolinyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with a suitable alkylating agent to form the 4-fluorophenoxy group.

    Synthesis of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The fluorophenoxy and nitrophenyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens, acids, or bases depending on the specific substitution reaction.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone
  • (1-((4-bromophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone

Uniqueness

The presence of the fluorophenoxy group in (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone may impart unique properties such as increased metabolic stability or specific binding affinity to biological targets, distinguishing it from its chlorinated or brominated analogs.

Properties

Molecular Formula

C25H23FN2O6

Molecular Weight

466.5 g/mol

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C25H23FN2O6/c1-32-23-13-16-10-11-27(25(29)17-4-3-5-19(12-17)28(30)31)22(21(16)14-24(23)33-2)15-34-20-8-6-18(26)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3

InChI Key

NTFHOMHYOIAFSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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